molecular formula C19H20N4O2 B2454727 N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide CAS No. 923095-41-4

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide

Cat. No.: B2454727
CAS No.: 923095-41-4
M. Wt: 336.395
InChI Key: JNCVUIIAZAJXAQ-UHFFFAOYSA-N
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Description

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Ureido Group Introduction: The ureido group can be introduced by reacting the indole derivative with an isocyanate.

    Acetylation: The final step involves the acetylation of the phenyl ring to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or phenyl rings.

Scientific Research Applications

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide
  • N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)propionamide
  • N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)butyramide

Uniqueness

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is unique due to its specific substitution pattern on the indole and phenyl rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(1-ethylindol-3-yl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-23-12-17(16-6-4-5-7-18(16)23)22-19(25)21-15-10-8-14(9-11-15)20-13(2)24/h4-12H,3H2,1-2H3,(H,20,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCVUIIAZAJXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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